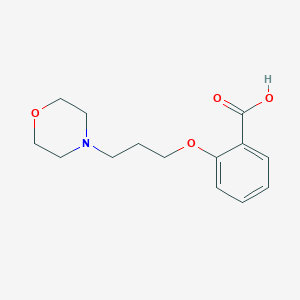

2-(3-Morpholin-4-yl-propoxy)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

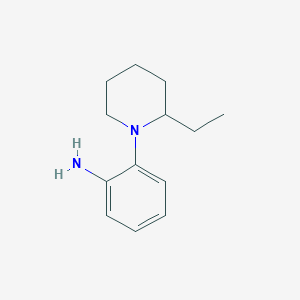

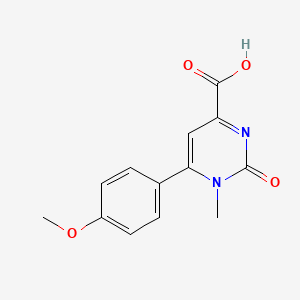

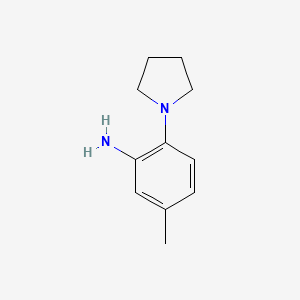

“2-(3-Morpholin-4-yl-propoxy)-benzoic acid” is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.30 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-(3-Morpholin-4-yl-propoxy)-benzoic acid” consists of a benzoic acid group attached to a morpholine group via a propoxy linker . It contains a total of 39 bonds, including 20 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Morpholin-4-yl-propoxy)-benzoic acid” are not detailed in the sources I found .Applications De Recherche Scientifique

Nitric Oxide-Releasing Prodrugs

2-(3-Morpholin-4-yl-propoxy)-benzoic acid derivatives have been studied for their potential as nitric oxide (NO)-releasing prodrugs. In particular, compounds with a nitrooxy group bonded to the benzoyl ring showed promising water solubility and stability at physiological pH. These prodrugs release acetylsalicylic acid (ASA) upon metabolism, demonstrating anti-inflammatory and anti-aggregatory activities in human serum and in vivo models, suggesting potential clinical applications (Rolando et al., 2013).

Synthesis of Heterocyclic Compounds

The reaction of o-formylphenylboronic acid with morpholine leads to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, showcasing the utility of morpholin-4-yl-propoxy derivatives in synthesizing complex heterocyclic structures, potentially useful in various chemical and pharmaceutical applications (Sporzyński et al., 2005).

GABA(B) Receptor Antagonists

Morpholin-2-yl-phosphinic acids, structurally related to 2-(3-Morpholin-4-yl-propoxy)-benzoic acid, have shown potent antagonist activity on GABA(B) receptors in rat brain studies. This indicates potential applications in neurological research and therapeutic interventions targeting GABA(B) receptors (Ong et al., 1998).

Hydrogen-Bonded Polymeric Structures

Morpholinium salts of ring-substituted benzoic acid analogues, including 3-(morpholin-4-yl)propionic acid, form hydrogen-bonded polymeric structures in their crystal lattice. These compounds highlight the role of morpholine derivatives in creating intricate molecular architectures, which could be of interest in materials science and molecular engineering (Smith & Lynch, 2016).

Mécanisme D'action

Target of Action

Compounds containing a propargyl group, which is present in this compound, have been reported to have wide applications in organic synthesis . They have been used as valuable precursors for the synthesis of heterocycles .

Mode of Action

Propargyl-containing compounds have been reported to induce the secretion of sappα and increased mapk phosphorylation .

Biochemical Pathways

It is known that propargyl-containing compounds have biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative effects .

Result of Action

Propargyl-containing compounds have been reported to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-morpholin-4-ylpropoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c16-14(17)12-4-1-2-5-13(12)19-9-3-6-15-7-10-18-11-8-15/h1-2,4-5H,3,6-11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFCPJJNLSBMIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)

acetic acid](/img/structure/B1318561.png)

![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)

![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)